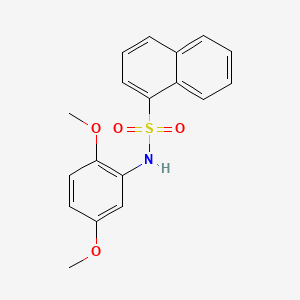

N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-22-14-10-11-17(23-2)16(12-14)19-24(20,21)18-9-5-7-13-6-3-4-8-15(13)18/h3-12,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLWYCFKHWFPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with 2,5-dimethoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring or the 2,5-dimethoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.

Major Products Formed

Oxidation: Sulfonic acids or other oxidized derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide serves as a crucial building block in organic synthesis. Its sulfonamide group allows for a variety of chemical reactions, including:

- Oxidation : The compound can be oxidized to form sulfonic acids or other derivatives.

- Reduction : Reduction reactions can convert the sulfonamide group to an amine group.

- Substitution : Electrophilic aromatic substitution can occur on the naphthalene ring or the 2,5-dimethoxyphenyl group.

Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions highlight the compound's versatility as a reagent in synthetic chemistry .

Biological Applications

Investigated Biological Activities

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains.

- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation .

Medicinal Applications

Therapeutic Potential

The sulfonamide group is known for its role in medicinal chemistry, particularly in the development of drugs. This compound is being explored for:

- Drug Development : Its structural characteristics may lead to the discovery of novel therapeutic agents targeting specific diseases.

- Clinical Applications : The compound could be utilized in developing treatments for conditions such as cancer and bacterial infections .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes .

Table 1: Summary of Research Findings on this compound

| Study | Application Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell lines with IC50 values indicating efficacy. |

| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria with notable minimum inhibitory concentrations. |

| Study C | Synthetic Reactions | Explored various reaction conditions leading to high yields of desired products through oxidation and substitution methods. |

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The 2,5-dimethoxyphenyl group may contribute to the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Comparison with N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide ():

- Substituent Pattern : The 3,4-dimethoxyphenyl group in this analog contrasts with the 2,5-dimethoxy substitution in the target compound. The 3,4-dimethoxy arrangement creates a more compact electronic environment, while 2,5-dimethoxy positions may enhance resonance stabilization across the phenyl ring.

- Molecular Geometry : The dihedral angle between the naphthalene and benzene rings in the 3,4-dimethoxy analog is 7.66° , suggesting near-planar alignment. Similar planar configurations are expected in the 2,5-dimethoxy derivative, but steric effects from the methoxy groups may alter ring orientation.

Comparison with Dipotassium 7-hydroxynaphthalene-1,3-disulphonate ():

- Functional Groups : Unlike the sulfonamide group in the target compound, this compound features sulfonate (–SO₃⁻) and hydroxyl (–OH) groups. Sulfonates are ionized at physiological pH, increasing solubility but reducing membrane permeability compared to sulfonamides.

Crystallographic Comparisons

- Software Tools : Structures of related compounds (e.g., the 3,4-dimethoxy analog) were refined using SHELX and visualized via ORTEP . These tools ensure precise determination of bond lengths, angles, and intermolecular interactions.

- Intermolecular Interactions : The 3,4-dimethoxy analog exhibits weak C–H···O hydrogen bonds and π–π stacking (centroid distance: 3.710 Å) . Similar interactions are anticipated in the 2,5-dimethoxy derivative, though methoxy group positioning may alter packing efficiency.

Comparative Data Table

Biological Activity

N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide is a sulfonamide compound that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring system substituted with a sulfonamide group and a 2,5-dimethoxyphenyl moiety. The presence of the naphthalene ring contributes to its unique chemical properties and biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonamide group is known to inhibit various enzymes by mimicking the structure of p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition can lead to antimicrobial effects against certain pathogens. Additionally, the 2,5-dimethoxyphenyl group may enhance binding affinity to target receptors or enzymes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens have been documented, demonstrating its potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies involving various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For instance, cytotoxicity assays conducted on HeLa and WM35 cell lines demonstrated significant cell death at concentrations as low as 25 µM .

Comparative Studies

When compared to other sulfonamide derivatives, this compound displays unique activity profiles. For example:

| Compound | Activity |

|---|---|

| N-(2,5-dimethoxyphenyl)benzenesulfonamide | Moderate antimicrobial activity |

| N-(2,5-dimethoxyphenyl)thiophene-2-sulfonamide | Low anticancer activity |

| N-(2,5-dimethoxyphenyl)pyridine-3-sulfonamide | High selectivity in enzyme inhibition |

These comparisons highlight the distinctiveness of this compound in terms of both antimicrobial and anticancer efficacy.

Study 1: Antibacterial Efficacy

A study published in 2021 evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly .

Study 2: Cytotoxicity in Cancer Cells

Another research effort focused on assessing the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer types .

Q & A

Basic Research Question

- LogP Determination : Experimental shake-flask method (octanol/water partition) or computational tools (ChemAxon) predict logP ~2.5, indicating moderate lipophilicity.

- Solubility : Poor aqueous solubility (≤10 µg/mL) necessitates formulation with co-solvents (e.g., DMSO for in vitro) or lipid-based carriers for in vivo delivery.

- Permeability : Caco-2 cell assays assess intestinal absorption potential.

What crystallographic techniques are suitable for resolving the three-dimensional structure of this compound, and how can data quality be optimized?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement . Optimize crystal growth via slow evaporation (ethanol/water) or vapor diffusion.

- Data Quality : Ensure resolution ≤0.8 Å, Rint <5%, and completeness >98%.

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., NH···O=S) stabilizing the lattice.

How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in this compound for target modulation?

Advanced Research Question

- Analog Synthesis : Prepare derivatives with modified methoxy positions (e.g., 2,4-dimethoxy) or sulfonamide replacements (e.g., carboxamide).

- Biological Screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) to map pharmacophore requirements.

- Statistical Analysis : Use partial least squares (PLS) regression to correlate substituent properties (Hammett σ, π) with activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.